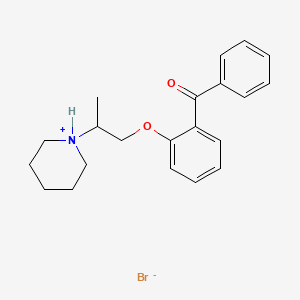![molecular formula C5H6Cl2O B13747364 6,6-dichloro-2-Oxabicyclo[3.1.0]hexane CAS No. 24765-58-0](/img/structure/B13747364.png)
6,6-dichloro-2-Oxabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C5H6Cl2O. This compound is characterized by its unique structure, which includes a three-membered oxirane ring fused to a cyclopropane ring, with two chlorine atoms attached to the cyclopropane ring. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane typically involves the reaction of cyclopropylcarbinol with thionyl chloride, followed by cyclization. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process can be summarized as follows:
Reaction of Cyclopropylcarbinol with Thionyl Chloride: This step involves the conversion of cyclopropylcarbinol to cyclopropylchloride.
Cyclization: The cyclopropylchloride undergoes intramolecular cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Hydroxyl derivatives.
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Dechlorinated bicyclic compounds.
Applications De Recherche Scientifique
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with nucleophiles. The chlorine atoms can participate in substitution reactions, further modifying the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-2-Oxabicyclo[3.1.0]hexane: Similar structure but with methyl groups instead of chlorine atoms.
6,6-Difluoro-2-Oxabicyclo[3.1.0]hexane: Contains fluorine atoms instead of chlorine.
6,6-Dibromo-2-Oxabicyclo[3.1.0]hexane: Bromine atoms replace chlorine atoms.
Uniqueness
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane is unique due to the presence of chlorine atoms, which impart distinct reactivity and chemical properties compared to its analogs. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and elimination reactions.
Propriétés
Numéro CAS |
24765-58-0 |
|---|---|
Formule moléculaire |
C5H6Cl2O |
Poids moléculaire |
153.00 g/mol |
Nom IUPAC |
6,6-dichloro-2-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H6Cl2O/c6-5(7)3-1-2-8-4(3)5/h3-4H,1-2H2 |
Clé InChI |
BPNWKQDJAQRDPI-UHFFFAOYSA-N |
SMILES canonique |
C1COC2C1C2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
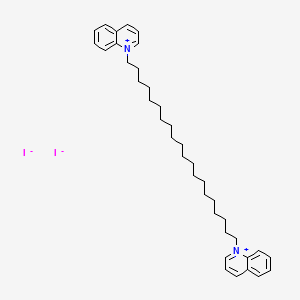
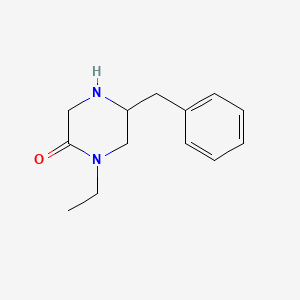
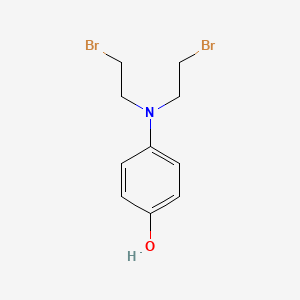
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
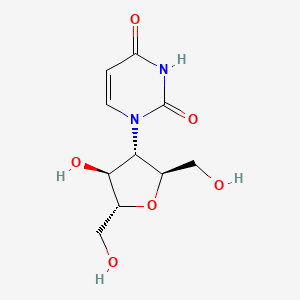


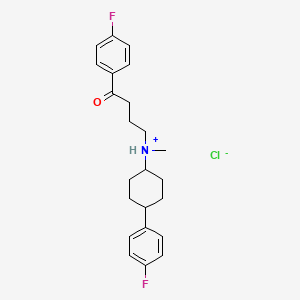

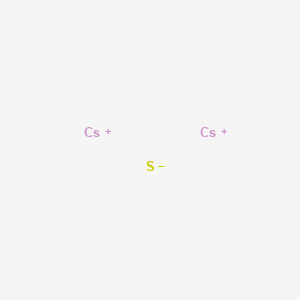
![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
